molecular formula C9H7F3O3 B13530622 2-Hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid

2-Hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid

Cat. No.: B13530622
M. Wt: 220.14 g/mol
InChI Key: MGVMBSUCZLHZFA-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid is an organic compound with the molecular formula C9H7F3O3 It is characterized by the presence of a hydroxy group, a trifluorophenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid typically involves the reaction of 2,4,6-trifluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-oxo-3-(2,4,6-trifluorophenyl)propanoic acid.

    Reduction: Formation of 2-hydroxy-3-(2,4,6-trifluorophenyl)propanol.

    Substitution: Formation of various substituted trifluorophenyl derivatives.

Scientific Research Applications

2-Hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the trifluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-(2,4,5-trihydroxyphenyl)propanoic acid: Similar structure but with additional hydroxy groups, leading to different chemical properties and reactivity.

    2-Hydroxy-3-(4-methoxyphenyl)propanoic acid: Contains a methoxy group instead of trifluorophenyl, affecting its chemical behavior and applications.

    (2R)-2-Hydroxy-2-(trifluoromethyl)propanoic acid: Similar trifluoromethyl group but different overall structure, leading to distinct properties.

Uniqueness

2-Hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid is unique due to the presence of the trifluorophenyl group, which imparts distinct electronic and steric effects. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C9H7F3O3

Molecular Weight

220.14 g/mol

IUPAC Name

2-hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid

InChI

InChI=1S/C9H7F3O3/c10-4-1-6(11)5(7(12)2-4)3-8(13)9(14)15/h1-2,8,13H,3H2,(H,14,15)

InChI Key

MGVMBSUCZLHZFA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CC(C(=O)O)O)F)F

Origin of Product

United States

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